molecular formula C16H19NO6 B13916713 2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No.: B13916713
M. Wt: 321.32 g/mol
InChI Key: KHLUPILDQJWPLQ-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both methoxycarbonyl and phenylmethoxycarbonyl groups attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the methoxycarbonyl and phenylmethoxycarbonyl groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler piperidine compound.

Scientific Research Applications

2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: The compound may have potential as a drug candidate or in the development of pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but differs in its overall structure and reactivity.

    Dolutegravir intermediate-1: Another compound with a methoxycarbonyl group, used in the synthesis of pharmaceuticals.

Uniqueness

2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the piperidine ring

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

2-methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C16H19NO6/c1-22-15(20)13-12(14(18)19)8-5-9-17(13)16(21)23-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,18,19)

InChI Key

KHLUPILDQJWPLQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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